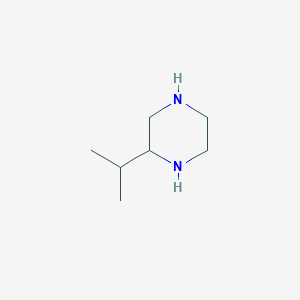

2-Isopropylpiperazine

Description

Structural Significance in Organic Chemistry

The structure of 2-isopropylpiperazine (B1296634), characterized by a piperazine (B1678402) core with an isopropyl substituent at the second position, is of considerable interest in organic chemistry. nih.govontosight.ai The piperazine ring itself is a common motif in biologically active compounds, prized for its ability to improve properties like water solubility and oral bioavailability due to its two basic nitrogen atoms. researchgate.net The addition of the isopropyl group ((CH₃)₂CH-) introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-isopropylpiperazine and (S)-2-isopropylpiperazine. parkwayscientific.comnih.govlookchem.com

This chirality, combined with the conformational flexibility of the piperazine ring, allows for precise three-dimensional arrangements in larger molecules. The nitrogen atoms of the piperazine ring can be further functionalized, often after being protected with groups like the tert-butoxycarbonyl (Boc) group. lookchem.com This protection strategy enables selective reactions at one nitrogen atom while the other remains available for subsequent chemical transformations, making derivatives like 1-Boc-2-isopropylpiperazine highly versatile intermediates in multi-step syntheses. lookchem.comsmolecule.com The stability and reactivity of this scaffold make it suitable for constructing complex organic molecules. lookchem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | nih.gov |

| Molecular Weight | 128.22 g/mol | nih.gov |

| Boiling Point (at 760 mmHg) | 184.1°C | lookchem.com |

| Density | 0.851 g/cm³ | lookchem.com |

| Flash Point | 64.6°C | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

Strategic Importance as a Chiral Building Block

The presence of a stereocenter makes this compound a strategically important chiral building block in asymmetric synthesis. rsc.org The ability to use enantiomerically pure forms, such as (R)- or (S)-2-isopropylpiperazine, is crucial in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. lookchem.com Chiral piperazines are valuable scaffolds for the synthesis of biologically active compounds and are used in designing ligands for various chemical applications. researchgate.net

Researchers utilize these chiral synthons to construct complex target molecules with specific stereochemical configurations. For instance, (S)-1-Boc-2-isopropylpiperazine and its (R)-enantiomer are widely used as intermediates. parkwayscientific.comlookchem.comchemicalbook.com The Boc protecting group allows for controlled, stepwise functionalization of the piperazine nitrogens, facilitating the synthesis of enantiomerically pure pharmaceuticals. This approach has been instrumental in developing novel drug candidates, as the specific three-dimensional structure imparted by the chiral center can enhance binding affinity and specificity to biological targets like enzymes and receptors. smolecule.com The synthesis of polysubstituted piperazines often relies on starting materials from the "chiral pool," such as amino acids, to establish the desired stereochemistry. researchgate.net

| Technique | Application | Source |

|---|---|---|

| ¹H/¹³C NMR | Confirms regiochemistry and stereochemistry. | |

| IR Spectroscopy | Verifies the presence of functional groups (e.g., Boc carbonyl stretch ~1680–1720 cm⁻¹). | |

| Mass Spectrometry (GC-MS/LC-MS) | Confirms molecular weight and assesses purity. | |

| Chiral HPLC | Resolves enantiomers and determines enantiomeric excess. |

Overview of Research Trajectories and Future Directions

Current research involving this compound and its derivatives is heavily focused on medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure in this field, and the chiral nature of the 2-isopropyl derivative offers a pathway to novel therapeutics with improved pharmacological profiles. researchgate.netlookchem.com

One significant area of research is in oncology. For example, derivatives of this compound have been used in the synthesis of small molecules that target Son of Sevenless 2 (SOS2), a protein involved in the RAS signaling pathway, which is frequently mutated in cancers. researchgate.netacs.org These compounds are being investigated for their potential to inhibit cancer cell proliferation. researchgate.net

Another promising trajectory is in the field of neurodegenerative diseases. The unique structure of piperazine derivatives is being explored for the development of antiprion agents, which are compounds aimed at preventing the misfolding of prion proteins associated with fatal neurodegenerative disorders. researchgate.net Diketopiperazines, which can be derived from piperazine structures, have shown potential as scaffolds for these agents. researchgate.net

Future research will likely continue to leverage this compound as a versatile chiral building block. Its applications may expand into material science, where its functional groups could be used to design new polymers or catalysts. smolecule.com Furthermore, its role as a key intermediate ensures ongoing efforts to develop more efficient and stereoselective synthetic routes to access this and related substituted piperazines. researchgate.netresearchgate.net The continued exploration of its derivatives in combinatorial chemistry will likely lead to the discovery of new bioactive molecules for a wide range of diseases. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCSNWKQNPKIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-53-1 | |

| Record name | 2-(propan-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of 2-Isopropylpiperazine (B1296634)

Achieving enantiopure forms of chiral molecules like this compound is crucial for developing selective drug candidates. researchgate.net Various strategies, including chiral resolution, asymmetric catalysis, and chiral pool synthesis, are employed to this end.

Chiral Resolution Techniques for Isopropylpiperazine Enantiomers

Chiral resolution is a classical yet effective method for separating racemic mixtures into their constituent enantiomers. wikipedia.org This process typically involves the formation of diastereomeric salts, which can be separated based on their differential physical properties, such as solubility.

One of the most common approaches involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric derivatives. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. While effective, this method's success is contingent on the ability to form easily separable diastereomeric crystals, a process that can be laborious and is often difficult to predict. wikipedia.org

Modern variations of chiral resolution include techniques like preferential crystallization, also known as resolution by entrainment, and attrition-enhanced chiral resolution (Viedma ripening), which can offer quantitative yields of a single enantiomer from a racemic mixture under specific conditions. symeres.comnih.gov Chiral chromatography, utilizing chiral stationary phases, also provides a powerful tool for the analytical and preparative separation of enantiomers. symeres.comnih.gov

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis has emerged as a powerful strategy for the direct synthesis of enantiomerically enriched compounds, often minimizing the waste associated with classical resolution. chiralpedia.comnih.gov This approach utilizes chiral catalysts, which can be metal complexes, organocatalysts, or enzymes, to control the stereochemical outcome of a reaction. chiralpedia.com

For the synthesis of chiral piperazines, asymmetric catalytic methods can be applied to various reaction types. For instance, the asymmetric allylic alkylation of piperazin-2-ones, catalyzed by palladium complexes with chiral ligands, allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones. caltech.edunih.gov These intermediates can then be reduced to the corresponding chiral piperazines. caltech.edu The choice of protecting groups on the piperazine (B1678402) nitrogens and the specific chiral ligand are critical for achieving high enantioselectivity. caltech.edunih.gov

Recent advancements in asymmetric catalysis include the development of bifunctional catalysts and the use of photoredox catalysis. bohrium.comfrontiersin.org These methods offer new avenues for the enantioselective synthesis of complex molecules, including substituted piperazines. bohrium.comfrontiersin.org

Chiral Pool Approaches Utilizing Natural Amino Acids

The chiral pool comprises readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, which serve as versatile starting materials for the synthesis of complex chiral molecules. wikipedia.orgmdpi.com This strategy is particularly advantageous when the target molecule shares structural similarities with an abundant natural product. wikipedia.org

Amino acids are particularly valuable in chiral pool synthesis due to their structural diversity and the presence of a stereocenter at the α-carbon. mdpi.combaranlab.org For the synthesis of this compound, a derivative of the amino acid valine can be a logical starting point. The Schöllkopf method, for example, utilizes a chiral auxiliary derived from an amino acid to facilitate the asymmetric synthesis of other α-amino acids. researchgate.netresearchgate.net A bis-lactim ether chiral auxiliary, such as (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine, derived from valine, can be used to introduce new substituents with high diastereoselectivity. researchgate.net Subsequent chemical transformations can then be employed to construct the piperazine ring while retaining the stereochemical integrity of the isopropyl group.

Rational Functionalization and Derivatization Strategies

Once the chiral this compound core is obtained, further functionalization is often necessary to develop drug candidates or chemical probes. This typically involves reactions at the nitrogen atoms of the piperazine ring.

Protecting Group Chemistry of Piperazine Nitrogen Atoms (e.g., Boc Group)

The selective functionalization of the two nitrogen atoms in the piperazine ring is a common challenge. researchgate.net To achieve monosubstitution or differential substitution, one nitrogen atom is often temporarily protected with a chemical group that can be later removed. researchgate.net

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in piperazine chemistry. orgsyn.orgmdpi.com It is typically introduced by reacting the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com The Boc group is stable under many reaction conditions but can be readily cleaved under acidic conditions, for example, with hydrochloric acid or trifluoroacetic acid. orgsyn.org This allows for the selective functionalization of the unprotected nitrogen atom. The use of protecting groups is essential for controlling the reactivity and achieving the desired substitution pattern on the piperazine core. researchgate.net

Table 1: Common Protecting Groups for Piperazine Nitrogen Atoms

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., HCl, TFA) orgsyn.org |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis |

Nucleophilic Substitution Reactions Involving the Piperazine Core

The nitrogen atoms of the piperazine ring are nucleophilic and can readily participate in substitution reactions with various electrophiles. mdpi.comresearchgate.net This reactivity is fundamental to the derivatization of the piperazine scaffold.

N-alkylation is a common transformation, often achieved by reacting the piperazine with alkyl halides or sulfonates. mdpi.com Reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another important method for introducing alkyl substituents. mdpi.com N-arylation can be accomplished through methods like the Buchwald-Hartwig amination or the Ullmann condensation, which involve the coupling of the piperazine with an aryl halide in the presence of a metal catalyst. mdpi.com Aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings is also a viable method for N-arylation. mdpi.comresearchgate.net

The reactivity of the piperazine nitrogens allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

Table 2: Examples of Nucleophilic Substitution Reactions on the Piperazine Core

| Reaction Type | Electrophile | Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Basic conditions | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Varies | mdpi.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Base | Varies | mdpi.com |

Advanced Coupling Reactions (e.g., Peptide Coupling, Aryl Coupling)

The nitrogen atoms of the this compound ring are nucleophilic centers that readily participate in various coupling reactions to form C-N bonds. These reactions are fundamental for incorporating the this compound scaffold into larger, more complex molecules, such as peptides and biaryl structures.

Peptide Coupling: this compound and its derivatives are valuable building blocks in the synthesis of peptidomimetics. The secondary amine functionalities can be acylated through standard peptide coupling protocols. Reagents that generate highly activated esters are employed to overcome the steric hindrance presented by the isopropyl group and to ensure efficient amide bond formation. Common coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium (uronium) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.comrsc.org These reactions are typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid generated and facilitate the coupling process. rsc.org The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization when chiral centers are present. sigmaaldrich.comiris-biotech.de

Aryl Coupling: The synthesis of N-aryl-2-isopropylpiperazines is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Chan-Lam and Buchwald-Hartwig aminations are prominent methods for this transformation. organic-chemistry.orgmdpi.com

Chan-Lam Coupling: This copper-catalyzed reaction involves the coupling of a boronic acid with the N-H bond of this compound. organic-chemistry.org It is often favored for its mild reaction conditions, which can be conducted at room temperature and in the presence of air. organic-chemistry.org

Buchwald-Hartwig Coupling: This palladium-catalyzed method couples an aryl halide or triflate with this compound. It is a highly versatile and widely used reaction for forming aryl-amine bonds, accommodating a broad range of functional groups on the aromatic partner. nih.gov

These aryl coupling strategies provide access to a diverse library of N-aryl-2-isopropylpiperazine derivatives, which are key intermediates in the development of pharmacologically active compounds.

Regioselective Alkylation and Reductive Amination Reactions

Functionalization of the this compound ring can be precisely controlled through regioselective reactions, allowing for the differential substitution of the two nitrogen atoms.

Regioselective Alkylation: The two nitrogen atoms of this compound (N1 and N4) exhibit different steric and electronic environments, enabling regioselective N-alkylation. The N4 nitrogen is generally more accessible and nucleophilic than the N1 nitrogen, which is sterically hindered by the adjacent isopropyl group. This difference can be exploited to achieve mono-alkylation at the N4 position. By employing a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group, at one nitrogen, the other can be selectively alkylated. For instance, (S)-1-Boc-2-isopropylpiperazine can be used to direct alkylation or acylation specifically to the N4 position. Subsequent removal of the Boc group provides a differentially substituted product. The choice of base and solvent is crucial for controlling the selectivity of these alkylation reactions. ub.eduresearchgate.net

Reductive Amination: Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine. wikipedia.org this compound can act as the amine component, reacting with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperazine. synplechem.com This one-pot procedure is highly efficient for introducing a wide variety of substituents onto the piperazine nitrogen. wikipedia.orgmasterorganicchemistry.com Mild reducing agents are typically used to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

| Reducing Agent | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective, often the reagent of choice. Tolerates a wide range of functional groups and does not require strictly anhydrous conditions. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH where iminium ion formation is favored. Its use is sometimes avoided due to the toxicity of cyanide byproducts. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd/C) | A "green" alternative that produces water as the only byproduct. Can be used when the imine/iminium intermediate is pre-formed. synplechem.com |

This method is particularly valuable in discovery chemistry for rapidly generating libraries of substituted piperazines for biological screening. synplechem.com

Synthesis of Key Piperazine-Based Scaffolds and Analogues

This compound serves as a foundational chiral building block for a variety of more complex heterocyclic systems.

Diketopiperazines and 2-Oxopiperazines

Diketopiperazines (DKPs): 2,5-Diketopiperazines, which are cyclic dipeptides, are among the most important derivatives accessible from precursors of this compound. dokumen.pub Specifically, (S)-3-isopropylpiperazine-2,5-dione is synthesized by the condensation of L-valine (which provides the isopropyl group) and glycine. researchgate.netelectronicsandbooks.com These DKP scaffolds are prevalent in natural products and serve as versatile intermediates in organic synthesis. researchgate.netnih.gov The synthesis often involves the cyclization of a dipeptide ester. wikipedia.org The DKP ring system possesses multiple reaction sites, allowing for further functionalization at the nitrogen or carbon atoms. dokumen.pub

2-Oxopiperazines: 2-Oxopiperazines (or monoketopiperazines) are another critical class of scaffolds. Their synthesis can be achieved through various routes, including the intramolecular cyclization of suitable N-substituted amino acid derivatives. psu.edu For example, a diastereoselective synthesis of polysubstituted 2-oxopiperazines can be accomplished starting from naturally occurring amino acids. nih.govacs.org These scaffolds are important in medicinal chemistry, and methods for their stereoselective synthesis are of significant interest. researchgate.netresearchgate.net

| Scaffold | Precursors | Synthetic Approach |

| (S)-3-Isopropylpiperazine-2,5-dione | L-Valine, Glycine | Condensation and cyclization of a dipeptide ester. researchgate.netelectronicsandbooks.com |

| Poly-substituted 2-Oxopiperazines | N-substituted diamines, amino acids | Intramolecular cyclization, metalation and reaction with electrophiles. psu.eduresearchgate.net |

Aza-Diketopiperazines and Related Heterocycles

Modifications to the core piperazine ring lead to related heterocycles with unique properties. Azacyclols can be formed from diketopiperazines, representing a class of related heterocyclic systems. google.com The synthesis of aza-diketopiperazines, where a ring carbon is replaced by a nitrogen atom, introduces an additional site for substitution and hydrogen bonding, significantly altering the molecule's conformational preferences and biological activity. The synthesis of these more complex systems often involves multi-step sequences starting from functionalized diamines or amino acids. For instance, enantiopure 2,3-diketopiperazinone can be prepared from a diaminoalcohol precursor by reaction with diethyl oxalate, followed by reduction to yield a disubstituted piperazine. researchgate.net

Utilization of this compound in Chiral Auxiliary Systems (e.g., Schöllkopf Auxiliaries)

One of the most significant applications of the this compound framework is in asymmetric synthesis, particularly as a chiral auxiliary. The Schöllkopf auxiliary, formally known as (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a bis-lactim ether derived from the diketopiperazine cyclo(L-Val-Gly), or (S)-3-isopropylpiperazine-2,5-dione. researchgate.netresearchgate.net

The synthesis involves the O-methylation of the diketopiperazine using a powerful alkylating agent like trimethyloxonium (B1219515) tetrafluoroborate. researchgate.net The resulting chiral auxiliary provides a rigid scaffold where the isopropyl group effectively blocks one face of the molecule. electronicsandbooks.com This steric hindrance directs the approach of electrophiles in subsequent reactions.

The key application of the Schöllkopf auxiliary is the asymmetric synthesis of non-proteinogenic α-amino acids. The process involves:

Deprotonation of the C-5 methylene (B1212753) group to form a nucleophilic carbanion.

Stereoselective alkylation of this carbanion with an electrophile (e.g., an alkyl halide). The bulky isopropyl group at C-2 directs the incoming electrophile to the opposite face of the ring.

Mild acidic hydrolysis of the resulting substituted bis-lactim ether, which cleaves the auxiliary to yield the desired α-amino acid ester in high enantiomeric purity and regenerates the chiral precursor cyclo(L-Val-Gly). electronicsandbooks.com

This method avoids the use of toxic reagents and unstable intermediates, making it a practical approach for synthesizing chiral amino acids on a large scale. researchgate.netresearchgate.net

Synthesis of Poly-substituted and Fused Piperazine Systems

The development of stereoselective methods for creating poly-substituted piperazines is crucial for exploring chemical space in drug discovery. researchgate.netnih.gov Starting from this compound or its derivatives, multiple substituents can be introduced with high diastereoselectivity. nih.govacs.org Palladium-catalyzed carboamination reactions, for example, allow for the modular construction of piperazines with different substituents at various positions on the ring. nih.gov

Fused piperazine systems, where the piperazine ring is part of a bicyclic or polycyclic structure, exhibit conformationally restricted geometries. Such rigid scaffolds are valuable for designing ligands with high affinity and selectivity for biological targets. nih.gov Synthetic strategies to access these structures include:

Intramolecular Cyclization: Using reactions like the Dieckmann condensation or intramolecular aldol (B89426) reactions on appropriately functionalized piperazine precursors. nih.gov

Annulation Reactions: Building a new ring onto the existing piperazine core. google.com

Bridging Reactions: Creating bridges across the piperazine ring, for example, between the 2- and 6-positions, to form diazabicycloalkane systems. nih.gov

These advanced synthetic routes provide access to a rich diversity of complex piperazine-based molecules, expanding their utility in various fields of chemical science. researchgate.netrsc.org

Modern Methodologies in this compound Synthesis

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions. Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave energy couples directly with molecules possessing a dipole moment, leading to rapid and uniform heating throughout the reaction mixture. anton-paar.com This technique can dramatically shorten reaction times from hours to minutes and often improves yields. researchgate.netresearchgate.net

While direct microwave-assisted synthesis of this compound is not prominently featured in available literature, the synthesis of related piperazine-2,5-diones (also known as diketopiperazines or DKPs) is well-documented. These protocols often involve the cyclization of dipeptide precursors. For instance, the synthesis of various DKPs has been achieved with high efficiency by irradiating N-Boc protected dipeptide esters in a solvent-free environment or in water. researchgate.netresearchgate.net This approach is noted for being environmentally friendly and efficient. researchgate.net

The general procedure involves the deprotection of an N-Boc dipeptide ester followed by an intramolecular cyclization to form the diketopiperazine ring. Microwave irradiation facilitates this transformation rapidly. Research has demonstrated that this method is robust, allowing for the preparation of a wide array of substituted DKPs with moderate to excellent yields. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Selected 2,5-Diketopiperazines (DKPs)

This table illustrates the efficiency of microwave synthesis for related piperazine structures. Data is generalized from studies on various DKP syntheses.

| Product (DKP Derivative) | Heating Method | Reaction Time | Yield (%) | Reference |

| Cyclo(Gly-Phe) | Conventional | 3 hours | 75% | researchgate.net |

| Cyclo(Gly-Phe) | Microwave | 5 minutes | 88% | researchgate.net |

| Cyclo(Ala-Phe) | Conventional | 2.5 hours | 78% | researchgate.net |

| Cyclo(Ala-Phe) | Microwave | 4 minutes | 94% | researchgate.net |

| Various DKPs | Conventional | 2 - 4.5 hours | - | researchgate.net |

| Various DKPs | Microwave | 2 - 8 minutes | 63 - 97% | researchgate.netresearchgate.net |

The data clearly indicate that microwave-assisted protocols offer a significant reduction in reaction time while often providing superior yields compared to traditional heating methods. This efficiency makes it a method of choice for synthesizing libraries of such heterocyclic compounds. researchgate.net

Interfacial Synthesis Approaches for Structured Materials

Interfacial polymerization is a powerful technique for creating thin polymer films, capsules, and other structured materials. wikipedia.orgwisdomlib.org The process occurs at the boundary between two immiscible liquids, where each phase contains a different reactive monomer. wikipedia.org When the monomers meet at the interface, they react in a step-growth polymerization to form a polymer film confined to that interface. wikipedia.orgwisdomlib.org

This method is extensively used to produce polyamide thin-film composite membranes, often for applications in filtration and desalination. mdpi.comresearchgate.net A classic example involves the reaction of a diamine dissolved in an aqueous phase with a di- or tri-acyl chloride dissolved in an organic solvent. wikipedia.orgmdpi.com

While the synthesis of this compound itself via interfacial methods is not described, its structure as a diamine makes it a suitable candidate monomer for interfacial polymerization. Conceptually, this compound could be used in place of piperazine in reactions with monomers like trimesoyl chloride (TMC) or terephthaloyl chloride (TPC) to form novel polyamide layers. The presence of the isopropyl group would be expected to influence the properties of the resulting polymer, such as its hydrophobicity, cross-linking density, and morphology.

The general mechanism involves the following steps:

An aqueous solution of a diamine (e.g., this compound) is prepared.

An organic solution of a multi-functional acyl chloride (e.g., TMC) is carefully layered on top of the aqueous phase, creating a distinct interface.

Polymerization occurs instantly at the interface, forming a thin, self-limiting polyamide film. The film itself can act as a barrier to diffusion, regulating the subsequent reaction rate.

This technique allows for the fabrication of highly structured, ultra-thin polymer layers with controlled properties, which are crucial for creating functional materials like separation membranes and microcapsules for cargo delivery. wikipedia.orgresearchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of the Piperazine (B1678402) Ring

The piperazine ring is a versatile scaffold in organic synthesis, amenable to a variety of transformations. researchgate.net The two nitrogen atoms provide handles for extensive functionalization, making the piperazine moiety a common feature in many biologically active compounds. mdpi.com

Key reaction pathways include:

N-Alkylation and N-Arylation: The secondary amine functionalities of the piperazine ring are readily alkylated or arylated. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or reductive amination. nih.gov Depending on the reaction conditions, mono- or di-alkylated derivatives can be obtained. wikipedia.org N-arylation often employs transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of N-arylpiperazines from aryl halides. mdpi.comnih.gov

N-Acylation: The nitrogen atoms can react with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is often used to introduce a variety of functional groups or to protect one of the nitrogen atoms to allow for selective reaction at the other.

Transition Metal-Catalyzed Coupling: Modern synthetic methods frequently utilize palladium-catalyzed reactions to construct complex molecules containing the piperazine ring. researchgate.net These methods offer a versatile platform for creating carbon-nitrogen and carbon-carbon bonds, enabling the synthesis of highly substituted piperazine derivatives. organic-chemistry.org

Oxidation: The piperazine ring can undergo oxidation reactions. For instance, β-C(sp³)-H functionalization on the piperazine nucleus has been achieved using ruthenium catalysis, demonstrating that the carbon atoms of the ring can also be sites of reactivity under specific conditions. researchgate.net

These fundamental reactions are summarized in the table below.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halides, Reductive amination | N-Alkylpiperazines |

| N-Arylation | Aryl halides, Pd or Cu catalyst (e.g., Buchwald-Hartwig) | N-Arylpiperazines |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acylpiperazines |

| C-H Functionalization | Ru catalyst, Oxidant | C-Substituted piperazines |

Mechanistic Studies of Functionalization and Ring Transformations

Mechanistic investigations provide a deeper understanding of how substituents are introduced onto the piperazine scaffold and how the ring itself can be altered.

Functionalization Mechanisms: The functionalization of the piperazine ring often proceeds through well-established organic reaction mechanisms. masterorganicchemistry.comyoutube.comyoutube.com

Nucleophilic Substitution: N-alkylation with alkyl halides typically follows an S(_N)2 mechanism, where the nitrogen's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Catalytic Cycles: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, involve a complex catalytic cycle. This cycle typically includes steps of oxidative addition of the aryl halide to the palladium catalyst, coordination of the piperazine nitrogen, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the catalyst. nih.gov

C-H Activation: Ruthenium-catalyzed C-H functionalization involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. researchgate.net Mechanistic studies suggest a process involving coordination of a directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with a coupling partner. researchgate.net

Ring Transformation Mechanisms: Under certain conditions, the piperazine ring can undergo more profound structural changes.

Ring Contraction: A study on a 1,3-disubstituted piperazine derivative revealed a novel metabolic activation pathway involving a ring contraction. acs.org The proposed mechanism involves an initial six-electron oxidation of the piperazine ring to form a reactive intermediate. This intermediate is then trapped by glutathione, leading to the opening of the piperazine ring followed by ring closure to form a more stable, substituted imidazoline (B1206853) structure. acs.org This highlights the potential for the piperazine ring to undergo transformations beyond simple functionalization.

Stereoelectronic Control in 2-Isopropylpiperazine (B1296634) Reactions

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound influence on molecular geometry and reactivity. wikipedia.orgresearchgate.net In this compound, these effects play a crucial role in determining its conformational preferences and the stereochemical outcome of its reactions.

The piperazine ring typically adopts a chair conformation to minimize torsional strain. In this compound, the bulky isopropyl group will preferentially occupy an equatorial position to minimize steric hindrance (A strain). This conformational bias has significant stereoelectronic consequences.

Anomeric and Hyperconjugative Effects: The orientation of the lone pairs on the nitrogen atoms relative to adjacent sigma bonds (σ) and anti-bonding sigma orbitals (σ) is critical. For instance, an interaction between a nitrogen lone pair (n) and an adjacent anti-bonding C-H or C-C orbital (n → σ) can stabilize the molecule. This type of hyperconjugation is a key stereoelectronic effect. rsc.org The specific conformation dictated by the equatorial isopropyl group will determine which n → σ* interactions are possible, thereby influencing the electron density at different positions in the ring and affecting its reactivity.

Control of Reaction Trajectory: Stereoelectronic effects control the trajectory of approaching reagents. mit.edu For a nucleophilic attack by one of the piperazine nitrogens, the lone pair involved must be sterically accessible. The conformation locked in by the isopropyl group can shield one face of the molecule or one lone pair more than the other, leading to diastereoselective reactions. For reactions involving deprotonation of a C-H bond adjacent to a nitrogen, stereoelectronic control dictates that the C-H bond must be anti-periplanar to the nitrogen lone pair for optimal orbital overlap in the transition state. youtube.com

Influence of the Isopropyl Group on Reaction Selectivity and Rate

The isopropyl substituent at the C-2 position exerts a significant influence on the reactivity of the this compound molecule through a combination of steric and electronic effects.

Steric Hindrance: The most direct impact of the isopropyl group is steric hindrance.

Regioselectivity: The bulkiness of the isopropyl group sterically hinders the adjacent nitrogen atom (N-1). Consequently, reactions with electrophiles are more likely to occur at the less hindered N-4 position. This steric differentiation allows for regioselective mono-functionalization at N-4. For example, in N-alkylation or N-acylation reactions, the product substituted at the N-4 position is expected to be the major product.

Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction.

Nucleophilicity: The electron-donating nature of the alkyl group increases the electron density on the piperazine ring, particularly at the adjacent N-1 nitrogen. This effect increases the basicity and nucleophilicity of the nitrogen atoms compared to unsubstituted piperazine. However, this enhanced electronic reactivity at N-1 is often counteracted by the more dominant steric hindrance effect.

Stereoselectivity: In cases where reactions occur at the chiral center (C-2) or adjacent positions, the isopropyl group can direct the stereochemical outcome. For example, in the diastereoselective methylation of a related 2-substituted oxopiperazine, the existing substituent directs the approach of the methylating agent to furnish the product with high diastereomeric excess. rsc.org The conformation adopted by the ring to accommodate the isopropyl group determines the facial bias for incoming reagents.

The interplay of these effects is summarized in the table below.

| Effect of Isopropyl Group | Influence on Reactivity | Expected Outcome |

| Steric Hindrance | Decreases accessibility of N-1 | Favors reaction at N-4 (Regioselectivity) |

| Steric Hindrance | Impedes reagent approach | Decreases reaction rate at N-1 |

| Inductive Effect (+I) | Increases electron density on nitrogens | Increases nucleophilicity/basicity |

| Conformational Bias | Directs incoming reagents | Can lead to high stereoselectivity in reactions at or near the chiral center |

Computational Chemistry and Theoretical Studies

Conformational Analysis of 2-Isopropylpiperazine (B1296634) and its Derivatives

The three-dimensional structure of this compound is not static; the piperazine (B1678402) ring and its isopropyl substituent are in constant motion. Conformational analysis seeks to identify the most stable arrangements of the atoms, known as conformers, and the energy barriers between them.

The piperazine ring typically adopts a chair conformation to minimize steric strain. In 2-substituted piperazines, the substituent can be in either an axial or an equatorial position. Computational studies on various 2-substituted piperazines have indicated a general preference for the axial conformation. This preference is influenced by a combination of steric and electronic factors. For this compound, the bulkiness of the isopropyl group introduces significant steric hindrance. While a definitive study on this compound is not available, it is plausible that the axial conformer remains a low-energy state, though the energy difference between the axial and equatorial conformers may be smaller compared to derivatives with less bulky substituents. The identification of low-energy conformers is crucial as these are the most likely structures to be present and involved in chemical reactions.

The piperazine ring contains two secondary amine groups, which can act as both hydrogen bond donors and acceptors. This allows this compound to form both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding, where a hydrogen bond forms between the two nitrogen atoms within the same molecule, is possible, particularly in the axial conformation of certain derivatives where the geometry is favorable. Such bonds can further stabilize specific conformations.

Intermolecular hydrogen bonding, occurring between different this compound molecules or with solvent molecules, plays a critical role in its physical properties, such as boiling point and solubility. In the solid state, these intermolecular hydrogen bonds dictate the crystal packing arrangement. Theoretical studies can map the potential hydrogen bonding networks and quantify their strength, providing insights into the macroscopic properties of the compound.

A variety of advanced computational methodologies are employed to study the conformational landscape of molecules like this compound.

| Computational Methodology | Application in Studying this compound |

| Molecular Mechanics (MM) | MM methods use classical physics to model the energy of a molecule as a function of its geometry. They are computationally efficient and well-suited for exploring the vast conformational space of flexible molecules to identify low-energy conformers. |

| Quantum Mechanics (QM) | QM methods are based on the principles of quantum theory and provide a more accurate description of the electronic structure and energy of a molecule. These methods are used to refine the geometries and energies of the conformers identified by MM. |

| Density Functional Theory (DFT) | DFT is a widely used QM method that offers a good balance between accuracy and computational cost. It is particularly useful for calculating the properties of piperazine derivatives, including their electronic and geometric characteristics. |

| Principal Component Analysis (PCA) | PCA is a statistical technique that can be applied to the large datasets generated from conformational searches or molecular dynamics simulations. It helps to identify the most significant collective motions and conformational changes within the molecule. |

These computational tools provide a detailed picture of the structural and energetic properties of this compound and its derivatives.

Theoretical Investigation of Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms involving this compound are not extensively documented, computational chemistry offers powerful tools to investigate such processes. mdpi.commdpi.com For instance, the synthesis of substituted piperazines can be modeled to understand the underlying reaction pathways.

Computational methods, particularly DFT, can be used to map the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction rate. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yield and selectivity.

Computational Prediction and Validation of Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netresearchgate.neteurekaselect.com These models are built on the principle that the properties of a chemical are determined by its molecular structure.

For this compound, QSPR models can be developed to predict a wide range of properties. The process typically involves:

Descriptor Calculation: A large number of numerical descriptors are calculated from the molecular structure of this compound. These can include topological, electronic, and geometric descriptors.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that relates a subset of these descriptors to a known property.

Validation: The predictive power of the model is assessed using various validation techniques to ensure its reliability for making predictions on new compounds. nih.gov

| Predicted Property | Relevant Molecular Descriptors | Potential Application |

| Lipophilicity (logP) | Molecular weight, surface area, polarizability | Drug design and development |

| Boiling Point | Intermolecular forces, molecular size | Chemical process design |

| Aqueous Solubility | Hydrogen bonding capacity, polarity | Formulation and environmental fate |

| Electronic Properties (e.g., HOMO/LUMO energies) | Quantum mechanical descriptors | Reactivity prediction |

The validation of these computational predictions is a critical step and is typically achieved by comparing the predicted values with experimentally determined data. This iterative process of prediction and validation helps to refine the computational models and improve their accuracy.

Applications in Advanced Chemical Research

Contribution to Materials Science and Engineering

While research into the direct application of 2-isopropylpiperazine (B1296634) in materials science is an emerging field, the foundational piperazine (B1678402) structure is recognized for its utility. The principles established with related piperazine compounds provide a framework for the potential applications of the 2-isopropyl derivative.

Design and Synthesis of Novel Polymers and Catalysts

The piperazine ring is a privileged structure in the synthesis of complex molecules and materials. Its derivatives are employed in creating ligands for metal complexes that can have catalytic applications. The rigid structure of the piperazine unit can enhance the stability and selectivity of metal catalysts used in polymerization and other organic transformations.

Development of Functional Organic Materials

Functional organic materials are designed to possess specific electronic, optical, or magnetic properties. The incorporation of nitrogen-containing heterocyclic compounds like piperazine derivatives can influence these properties. Research into this area explores how modifying the piperazine core, for instance with an isopropyl group, can tune the characteristics of the final material for specific applications.

Role in Two-Dimensional (2D) Material Architectures

Two-dimensional materials, such as graphene and transition metal dichalcogenides (TMDCs), often require chemical functionalization to modify their properties or improve their processability. nih.gov This process involves attaching molecular fragments to the surface of the 2D material. nih.gov Organic molecules containing nitrogen, like this compound, could potentially serve as functionalizing agents to introduce new properties or to act as linkers in the construction of more complex 2D hybrid architectures.

Integration in Coordination Chemistry and Ligand Design

The nitrogen atoms in the this compound ring act as Lewis bases, making the compound and its derivatives excellent candidates for ligands in coordination chemistry. They readily donate electron pairs to form stable complexes with a variety of metal ions.

This compound and its Derivatives as Ligands for Metal Complexes

The piperazine scaffold is a cornerstone in the design of macrocyclic and polydentate ligands capable of binding to metal ions. nih.govbiointerfaceresearch.com The inclusion of a piperazine ring within a larger ligand structure, such as an aza-macrocycle, imparts a degree of rigidity that is beneficial for creating stable and selective metal complexes. nih.govunideb.hu This rigidification is a key strategy for developing compounds for applications like catalysis and medical imaging contrast agents. nih.gov

Substituted piperazine derivatives with nitrogen and oxygen donor groups are well-established as effective ligands for forming complexes with transition metals. biointerfaceresearch.com The piperazine moiety can adopt specific conformations, such as chair or boat forms, which influences the geometry and binding affinity of the resulting metal complex. nih.gov This structural constraint divides the macrocyclic cavity, creating well-defined pockets for metal ion coordination. nih.gov The stability of these complexes often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). nih.gov

Synthesis and Characterization of Novel Coordination Compounds

The synthesis of coordination compounds involving piperazine-based ligands typically involves the reaction of the ligand with a suitable metal salt (e.g., metal chlorides) in a solvent like methanol (B129727) or acetonitrile. biointerfaceresearch.com The resulting products are complex ions, which are formed from the association of a central metal ion (a Lewis acid) with one or more ligands (Lewis bases). truman.edu

A comprehensive characterization of these novel coordination compounds is essential to confirm their structure and purity. A suite of analytical techniques is employed for this purpose.

Common Characterization Techniques for Piperazine-Based Metal Complexes

| Analytical Technique | Purpose | Reference |

|---|---|---|

| X-ray Diffraction | Determines the precise 3D molecular structure, including bond lengths and angles, and the coordination geometry of the metal center. | nih.govresearchgate.net |

| FT-IR Spectroscopy | Identifies the functional groups present and confirms the coordination of the ligand to the metal ion by observing shifts in vibrational frequencies. | biointerfaceresearch.comresearchgate.net |

| NMR Spectroscopy | Provides detailed information about the structure and environment of atoms (specifically ¹H and ¹³C) within the ligand and the complex. | researchgate.net |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the synthesized complex. | biointerfaceresearch.com |

| Elemental Analysis | Confirms the empirical formula of the compound by measuring the percentage composition of elements like C, H, N, and S. | researchgate.net |

| Conductivity Measurements | Assesses the ionic nature of the complex in solution. | researchgate.net |

| UV-Vis Spectroscopy | Studies the electronic transitions within the complex, providing insights into the coordination environment of the metal ion. | biointerfaceresearch.com |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and can indicate the presence of coordinated solvent molecules. | biointerfaceresearch.com |

These techniques collectively provide the necessary evidence to elucidate the structure, stability, and properties of new coordination compounds derived from this compound and related ligands.

Structural and Electronic Properties of Metal-Isopropylpiperazine Complexes

Detailed studies focusing specifically on the structural and electronic properties of metal complexes formed with this compound as a primary ligand are not extensively available in the public domain. While the coordination chemistry of piperazine and its numerous derivatives is a broad field, dedicated research on the coordination behavior of this compound, including comprehensive structural and electronic characterization, is sparse.

In broader contexts, piperazine derivatives are known to act as bidentate ligands, coordinating to metal centers through their two nitrogen atoms. The presence of a bulky isopropyl group at the C-2 position of the piperazine ring in this compound would be expected to introduce significant steric hindrance. This steric bulk could influence the coordination geometry, stability, and reactivity of its metal complexes. For instance, it might favor the formation of complexes with specific stereochemistries or prevent the formation of certain polynuclear structures that might be accessible to less hindered piperazine derivatives.

Without experimental data from X-ray crystallography or detailed spectroscopic analysis, any discussion of bond lengths, angles, and electronic states remains speculative. Future research in this area would be valuable to understand how the chiral and steric properties of this compound influence the characteristics of its metal complexes.

Advancements in Supramolecular Chemistry

The application of this compound in the field of supramolecular chemistry is an emerging area with limited specific examples in the literature. The principles of supramolecular chemistry rely on non-covalent interactions to build larger, functional architectures from molecular components.

There is a notable absence of dedicated research on the use of this compound as a host or guest molecule in molecular recognition studies. The piperazine ring itself, with its hydrogen bond donor and acceptor capabilities, can participate in the formation of host-guest complexes. The isopropyl group on this compound would add a hydrophobic and chiral element, which could, in principle, be exploited for selective molecular recognition.

For a molecule to function effectively in a host-guest system, there needs to be a good structural and electronic complementarity between the host and the guest. The specific shape and chirality of this compound could allow it to selectively bind to complementary guest or host molecules. However, studies quantifying these potential interactions, such as the determination of binding constants or the elucidation of binding modes through techniques like NMR titration or X-ray crystallography, are not currently available for systems specifically involving this compound.

The design and assembly of predictable supramolecular structures using this compound as a building block is not well-documented. In general, piperazine derivatives can be used to form hydrogen-bonded networks and other self-assembled structures. The directionality of the N-H bonds and the chair-like conformation of the piperazine ring can be utilized to create extended one-, two-, or three-dimensional architectures.

The introduction of the isopropyl group could influence the packing of molecules in the solid state, potentially leading to the formation of novel supramolecular synthons. However, there are no published crystal structures of self-assembled architectures based solely on this compound that would allow for a detailed analysis of its role in directing supramolecular assembly.

The development of molecular machines and switches often relies on molecules that can reversibly change their properties in response to external stimuli such as light, pH, or the binding of an ion. While the piperazine scaffold has been incorporated into some molecular switch designs, there is no specific research detailing the use of this compound in this context.

For instance, naphthalimide-piperazine derivatives have been shown to act as fluorescent switches for pH and metal ions mdpi.com. The switching mechanism in these systems often involves photo-induced electron transfer (PET), where the piperazine nitrogen lone pair plays a crucial role. The electronic properties of the piperazine moiety can be tuned by N-substitution. In principle, the isopropyl group in this compound could have a subtle electronic effect, but its primary influence would likely be steric, which could affect the dynamics and efficiency of a molecular switching process. However, without experimental studies on systems containing this compound, its potential advantages or disadvantages in the design of molecular machines and switches remain unexplored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isopropylpiperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The hydrogenation of 2-isopropylpyrazine using a palladium-on-carbon (Pd/C) catalyst in ethanol at 50 psi over 48 hours is a primary synthetic route . Yield optimization requires precise control of catalyst loading (typically 5–10 wt%) and hydrogen pressure. Industrial methods employ continuous flow reactors to enhance efficiency, though lab-scale batch processes remain common. Impurities like unreacted pyrazine or over-reduced byproducts (e.g., secondary amines) must be monitored via GC-MS or HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR confirm the piperazine ring structure and isopropyl substitution (e.g., δ 1.0–1.2 ppm for isopropyl CH groups) .

- Mass spectrometry : Molecular ion peaks at m/z 128.22 (CHN) validate the molecular formula .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., enantiopure forms) .

Q. What are the standard protocols for evaluating this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve:

- pH-dependent degradation : Incubate in buffers (pH 1–13) at 25–60°C, monitoring decomposition via HPLC. The compound is stable in neutral conditions but prone to hydrolysis in acidic/basic media .

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (~200°C under nitrogen) .

Advanced Research Questions

Q. How do substituents on the piperazine ring (e.g., isopropyl vs. benzyl groups) influence biological activity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare this compound with analogs like 1-benzylpiperazine (BZP) or 3,4-methylenedioxy derivatives. The isopropyl group enhances lipophilicity (logP ~1.5), improving blood-brain barrier penetration in CNS-targeted drug candidates. Competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) quantify selectivity .

Q. What experimental strategies resolve contradictions in reported biological data for this compound derivatives?

- Methodological Answer : Discrepancies in receptor affinity or toxicity profiles often arise from:

- Enantiomeric purity : Chiral HPLC or capillary electrophoresis separates (R)- and (S)-isomers, which may exhibit divergent activities .

- In vitro vs. in vivo models : Validate cell-based assays (e.g., HEK-293 cells expressing GPCRs) with rodent pharmacokinetic studies to assess metabolic stability and off-target effects .

Q. How can researchers optimize N-functionalization of this compound for targeted drug delivery?

- Methodological Answer :

- Stepwise substitution : Protect the piperazine nitrogen(s) with Boc/Cbz groups, perform alkylation/acylation, then deprotect .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces bioorthogonal handles (e.g., PEG linkers) for antibody-drug conjugates .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.